molecular formula C23H30N2O6S2 B2530496 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1421585-01-4

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2530496
CAS No.: 1421585-01-4
M. Wt: 494.62
InChI Key: SANYNZWHRCUCJY-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O6S2 and its molecular weight is 494.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Sulfonamide Derivatives : A study highlighted the synthesis of new sulfonamide derivatives and their evaluation for cytotoxic activities and inhibition of carbonic anhydrase (CA). Compounds with methoxy and hydroxy substituents showed significant cytotoxic activities, suggesting potential for anti-tumor studies. These sulfonamides also demonstrated strong inhibition of human cytosolic isoforms hCA I and II, indicating their relevance in medicinal chemistry for developing anticancer and enzyme inhibition therapies (Gul et al., 2016).

  • Synthesis of Diamides Based on Tetrahydro-2H-pyran-4-carboxylic Acid : Research involving the synthesis of p-aminobenzoic acid diamides from 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride has been reported. The reactions led to various diamides, underlining the chemical versatility of pyran-based compounds for further pharmaceutical research (Agekyan & Mkryan, 2015).

  • Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds : A synthesis effort led to the creation of heterocyclic compounds with potential antimicrobial properties. These compounds were evaluated against various bacterial and fungal strains, showcasing the potential of sulfonamide derivatives in contributing to the development of new antimicrobial agents (Sarvaiya et al., 2019).

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S2/c1-30-22-7-3-2-6-21(22)23(12-15-31-16-13-23)18-24-33(28,29)20-10-8-19(9-11-20)25-14-4-5-17-32(25,26)27/h2-3,6-11,24H,4-5,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANYNZWHRCUCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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